N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and a thieno[3,2-d]pyrimidinyl moiety. Its distinct molecular configuration makes it a subject of interest in chemical, biological, and industrial research.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2S2/c1-2-6-25-16(27)15-12(5-7-28-15)24-17(25)29-9-14(26)23-13-8-10(18(20,21)22)3-4-11(13)19/h3-5,7-8H,2,6,9H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKDRQYAFLQMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the chlorination of a phenyl ring, followed by the introduction of a trifluoromethyl group. The thieno[3,2-d]pyrimidinyl moiety is then synthesized through a series of cyclization reactions. Finally, the sulfanylacetamide group is attached under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound requires precise control over reaction conditions, including temperature, pressure, and pH. The use of advanced catalytic systems and automated reactors ensures high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and substituted phenyl derivatives
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can target specific signaling pathways involved in tumor growth. The compound's thienopyrimidine moiety has been linked to enhanced anticancer activity due to its ability to inhibit key enzymes involved in cancer progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation and play a role in various inflammatory diseases.
Synthesis and Reaction Pathways
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step synthetic routes:
- Formation of Thieno[3,2-d]pyrimidine Core : This involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group : The sulfanyl group is introduced through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation to form the acetamide functional group.
Case Studies and Research Findings
Several case studies provide insights into the biological activity and therapeutic potential of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that related thienopyrimidine derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Studies : Research indicated that structurally similar compounds exhibited significant anti-inflammatory activity by inhibiting leukotriene synthesis.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. The trifluoromethyl group enhances its binding affinity, while the thieno[3,2-d]pyrimidinyl moiety contributes to its specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar arylcyclohexylamine structure.
Chlorogenic Acid: Found in cherry laurel, with antioxidant properties.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews current research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of substituents such as a chloro and trifluoromethyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 393.83 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit promising antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, related thienopyrimidine derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 66 µM against S. aureus .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Cell Line Studies : Research has shown that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For example, certain thienopyrimidine compounds have been observed to induce apoptosis in HeLa cells (cervical cancer) and other tumor cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl group | Increases metabolic stability |
| Sulfanyl linkage | Contributes to antimicrobial efficacy |
The presence of hydrophobic substituents at specific positions on the phenyl ring has been correlated with increased biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thienopyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of thienopyrimidine derivatives on breast cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability at concentrations below 10 µM .
Q & A
Basic Research Questions
What are the standard methods for synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl acetamide coupling. Key steps include:
- Cyclization : Thiophene derivatives are cyclized under reflux with propylamine to form the thienopyrimidinone ring .
- Sulfanyl coupling : The sulfanyl group is introduced via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide formation : The final acetamide moiety is attached via a carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-chloro-5-(trifluoromethyl)aniline .
Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd for cross-coupling) significantly affect yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating >95% pure product .
How is the structural integrity of this compound confirmed, and what analytical techniques are essential?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for -coupled signals) and thienopyrimidinone protons (δ 7.5–8.5 ppm for aromatic H) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities from incomplete coupling reactions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion peak [M+H]⁺ at m/z 528.05 (calculated for C₁₉H₁₄ClF₃N₃O₂S₂) .
What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic trifluoromethyl and thienopyrimidinone groups. Pre-formulation studies using co-solvents (e.g., PEG 400) are recommended for in vitro assays .
- Stability : Stability under physiological pH (7.4) is moderate, with degradation observed in acidic conditions (pH <5). Storage at −20°C in anhydrous DMSO is advised to prevent hydrolysis of the sulfanyl group .
Advanced Research Questions
How can researchers elucidate the compound’s mechanism of action in biological systems?
Mechanistic studies require a multi-modal approach:
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Enzyme Inhibition Assays : Test activity against kinases or proteases (e.g., IC₅₀ determination) linked to the thienopyrimidine scaffold’s known targets .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets or allosteric sites, guided by the compound’s electron-deficient aromatic rings .
How do structural modifications (e.g., substituent changes) impact bioactivity, and what SAR trends are observed?
Key structure-activity relationship (SAR) insights include:
- Propyl vs. Ethyl substitution : The 3-propyl group on the thienopyrimidinone enhances lipophilicity, improving membrane permeability in cell-based assays compared to shorter alkyl chains .
- Trifluoromethyl position : Para-substitution on the phenyl ring increases metabolic stability versus ortho-substitution, as shown in microsomal stability assays (t₁/₂ >60 min) .
- Sulfanyl linker replacement : Replacing the sulfanyl with carbonyl reduces activity (IC₅₀ increases from 0.2 μM to >10 μM in kinase inhibition), highlighting its role in H-bonding with targets .
How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) and target inhibition (FRET-based kinase assays) .
- Batch Reproducibility : Compare HPLC and NMR data across synthetic batches to rule out impurity-driven effects (e.g., residual solvents affecting IC₅₀) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thieno[2,3-d]pyrimidine analogs) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
